Product packaging for 1,3,5,7-Tetranitroadamantane(Cat. No.:CAS No. 75476-36-7)

1,3,5,7-Tetranitroadamantane

Cat. No.: B3330873
CAS No.: 75476-36-7
M. Wt: 316.22 g/mol
InChI Key: JGOQKNQVXMIWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3,5,7-Tetranitroadamantane is a high-energy material based on the robust and symmetrical adamantane cage structure, where four hydrogen atoms have been substituted with nitro groups. This tetranitro-substituted derivative is of significant research interest in the field of energetic materials . It is primarily investigated for its potential application as a high-energy dense oxidizer (HEDO) . Researchers synthesize and characterize this compound to study its energetic properties, thermal stability, and sensitivity, often comparing its performance to other commercial composites . The rigid adamantane backbone contributes to the compound's thermal stability, while the nitro groups are key to its energetic performance. The research value of this compound lies in the development of new explosives and propellants . The compound must be thoroughly characterized using spectroscopic methods, including IR and mass spectrometry, and its enthalpy of formation must be determined to calculate its performance . This product is intended for research purposes in controlled laboratory settings by qualified personnel only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Please note that this is a template description. Before finalizing the product page, it is essential to consult the primary research literature to obtain accurate data on the compound's specific properties, such as its molecular weight, melting point, density, and sensitivity parameters.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4O8 B3330873 1,3,5,7-Tetranitroadamantane CAS No. 75476-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5,7-tetranitroadamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O8/c15-11(16)7-1-8(12(17)18)4-9(2-7,13(19)20)6-10(3-7,5-8)14(21)22/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOQKNQVXMIWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for 1,3,5,7 Tetranitroadamantane

Nitration Chemistry and Reaction Mechanisms in Adamantane (B196018) Functionalization

The introduction of four nitro groups onto the adamantane skeleton is a challenging synthetic endeavor. The inert nature of the tertiary C-H bonds at the bridgehead positions necessitates potent and selective chemical methods. Both direct and indirect nitration strategies have been explored to achieve this transformation.

Direct Nitration Strategies

Direct nitration of the adamantane core to install all four nitro groups in a single or few steps is an attractive but challenging approach. The adamantane molecule's bridgehead positions are sterically accessible, but the C-H bonds are strong and unactivated.

Early attempts at direct nitration using conventional nitrating agents like nitric acid or mixed acid (a mixture of nitric and sulfuric acids) were largely unsuccessful in producing 1,3,5,7-tetranitroadamantane in significant yields. More potent nitrating systems have been investigated to overcome the inertness of the adamantane cage. One such method involves the use of nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), in aprotic solvents. While this method can introduce nitro groups onto the adamantane core, achieving exhaustive nitration to the tetra-substituted product is difficult, with yields for 1-nitroadamantane (B116539) being modest. scispace.com

Another approach to direct nitration involves ozone-mediated nitration with nitrogen dioxide at low temperatures. rsc.org This method has shown high selectivity for the bridgehead positions of adamantane. rsc.org The reaction is believed to proceed through the formation of nitrogen trioxide, which abstracts a hydrogen atom from a bridgehead carbon. rsc.org The resulting adamantyl radical is then trapped by nitrogen dioxide to form the nitro-substituted product. rsc.org However, achieving complete tetranitration using this method remains a significant challenge due to the deactivating effect of the already introduced nitro groups. Computational studies have suggested that the direct substitution of a hydrogen atom in adamantane by a nitro group (NO₂) is not a feasible pathway. sioc-journal.cn

Indirect Nitration Approaches via Precursor Modification

Given the difficulties of direct tetranitration, indirect routes starting from a pre-functionalized adamantane core have proven to be more successful. These methods typically involve the synthesis of a 1,3,5,7-tetrasubstituted adamantane precursor, which is then converted to the desired tetranitro compound.

A prominent and effective indirect route involves the oxidation of 1,3,5,7-tetraaminoadamantane. ntis.govacs.org This multi-step synthesis begins with the bromination of adamantane to yield 1,3,5,7-tetrabromoadamantane. researchgate.net The tetrabromo derivative is then converted to 1,3,5,7-tetraiodoadamantane. ntis.govresearchgate.net A key step in this sequence is the photochemically initiated reaction of the tetraiodide with acetonitrile (B52724) to form 1,3,5,7-tetraacetamidoadamantane. ntis.govgoogle.com Subsequent hydrolysis of the acetamido groups furnishes 1,3,5,7-tetraaminoadamantane. researchgate.net The final step is the oxidation of the tetraamine (B13775644) with a suitable oxidizing agent, such as a soluble permanganate (B83412) in an aqueous medium, to yield this compound. ntis.govgoogle.com This oxidation procedure was a notable development, as it had not been previously used to prepare compounds with more than two nitro groups. ntis.gov

Another indirect pathway utilizes 1-adamantanecarboxylic acid as the starting material. datapdf.com Through a one-pot photochemical chlorocarbonylation with oxalyl chloride, 1,3,5,7-tetrakis(chlorocarbonyl)adamantane can be synthesized. datapdf.com This intermediate is then converted to the corresponding tetra-amide, which can subsequently be transformed into the tetranitro compound. datapdf.com For instance, the oxidation of 1,3,5,7-tetrakis(aminocarbonyl)adamantane with dimethyldioxirane (B1199080) (DMDO) has been shown to produce this compound in yields of 40-50%. datapdf.com

Optimization of Synthetic Yields and Purity for Research-Scale Production

The efficient production of this compound on a research scale necessitates the optimization of each synthetic step to maximize yield and ensure high purity. The multi-step nature of the most viable synthetic routes provides several points for procedural refinement.

The purification of intermediates and the final product is essential for obtaining high-purity this compound. Crystallization is a common method for purification. For example, 1,3,5,7-tetraacetamidoadamantane, an intermediate in one of the key synthetic routes, can be crystallized from water. google.com Effective purification at each stage prevents the carryover of impurities that could interfere with subsequent reactions or contaminate the final product.

The table below summarizes the reported yields for key steps in the synthesis of this compound, highlighting areas where optimization has been successful.

Synthetic StepStarting MaterialProductReported YieldReference
Photochemical Amidation1,3,5,7-Tetraiodoadamantane1,3,5,7-Tetraacetamidoadamantane51% google.com
Oxidation of Tetrakis(aminocarbonyl)adamantane with DMDO1,3,5,7-Tetrakis(aminocarbonyl)adamantaneThis compound40-50% datapdf.com

Novel Synthetic Routes for Enhanced Structural Integrity and Scalability

The development of novel synthetic routes for this compound is driven by the need for more efficient, scalable, and potentially safer production methods. Research in this area often focuses on creating the 1,3,5,7-functionalized adamantane core through new chemical transformations.

One area of exploration is the direct and selective functionalization of adamantane at its four bridgehead positions. While direct nitration remains a challenge, methods for introducing other functional groups that can later be converted to nitro groups are of interest. For example, the catalytic oxidation of adamantane to 1,3,5,7-adamantanetetraol presents a potential alternative starting point. mdpi.com The development of one-stage, selective, and deep oxidation of adamantane using simple and environmentally friendly reagents is a step towards more scalable syntheses. mdpi.com These tetraol derivatives could, in principle, be converted to the tetranitro compound, although this transformation would require further methodological development.

Another innovative approach involves the photochemical chlorocarbonylation of 1-adamantanecarboxylic acid. datapdf.com This method provides a one-pot synthesis of 1,3,5,7-tetrakis(chlorocarbonyl)adamantane, a versatile intermediate. datapdf.com The scalability of photochemical reactions can sometimes be a limitation, but this route avoids the multi-step process required for the synthesis of 1,3,5,7-tetraaminoadamantane.

Advanced Structural Elucidation and Solid State Characteristics of 1,3,5,7 Tetranitroadamantane

Crystallographic Analysis of Molecular Conformation and Intermolecular Interactions

The three-dimensional architecture of 1,3,5,7-Tetranitroadamantane (TNA) in the solid state provides fundamental insights into its molecular geometry and the forces governing its crystal lattice.

Single-crystal X-ray diffraction is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. carleton.eduornl.gov An early and pivotal study provided a high-resolution crystal structure of this compound. iucr.org

The analysis revealed that TNA crystallizes in the tetragonal space group P4₂/n, with two molecules per unit cell. iucr.org The adamantane (B196018) cage itself shows only minor distortions from its ideal geometry. iucr.org The molecule is positioned on a crystallographic S₄ axis, which aligns with the axis passing through opposing secondary carbon atoms of the adamantane core. iucr.org This high symmetry results in only a fraction of the atoms being crystallographically independent.

The four nitro groups are attached to the tertiary carbon atoms (the bridgehead positions) of the adamantane cage. These nitro groups are rotated approximately 15° away from a perfectly eclipsed position relative to the adjacent C-C bonds of the cage. iucr.org The C-N bond distance was determined to be 1.529 Å, and the O-N-O bond angle is 124.1°. iucr.org The average C-C bond length within the adamantane cage is 1.533 Å. iucr.org

Table 1: Crystallographic Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₂N₄O₈
Molecular Weight 316.23 g/mol
Crystal System Tetragonal
Space Group P4₂/n
a, b 7.874(2) Å
c 10.552(2) Å
Volume (V) 654.2(2) ų
Molecules per unit cell (Z) 2
Calculated Density (Dₓ) 1.605 g/cm³
Temperature 300 K

Data sourced from George & Gilardi (1984). iucr.org

The arrangement of molecules in a crystal lattice, or crystal packing, is dictated by intermolecular interactions and significantly influences the material's bulk properties, such as density and stability. mdpi.commdpi.comrsc.org In the case of this compound, the crystal packing is primarily governed by van der Waals forces.

Polymorphism and Phase Transitions in Crystalline this compound (Theoretical and Observed)

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in molecular solids, including adamantane derivatives. ucl.ac.ukupc.eduresearchgate.net Different polymorphs of a substance can exhibit distinct physical properties.

Currently, this compound is known to exist in the tetragonal crystalline form described above. iucr.org Interestingly, the crystal symmetry of this form is identical to that of the low-temperature phase of unsubstituted adamantane, which is known to undergo a solid-solid phase transition. iucr.orgupc.edu This similarity suggests that TNA could theoretically exhibit polymorphism or undergo phase transitions under different temperature or pressure conditions.

However, as of now, extensive experimental studies dedicated to inducing and characterizing other polymorphs of this compound have not been widely reported in the literature. The investigation of phase transitions in related compounds, such as 1-iodoadamantane, reveals complex behavior with multiple solid-state phases, indicating that the adamantane framework is susceptible to structural transformations. ucl.ac.uk Therefore, while only one crystal form of TNA has been definitively characterized, the potential for discovering other polymorphs through techniques like differential scanning calorimetry or high-pressure X-ray diffraction remains a possibility.

Spectroscopic Characterization for Advanced Structural Verification and Vibrational Mode Analysis

Spectroscopic techniques provide complementary data to diffraction methods, confirming molecular structure and offering insights into the dynamic behavior of molecules. thermofisher.comresearchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. spectroscopyonline.com These techniques are highly sensitive to the presence of specific functional groups and provide a characteristic "fingerprint" for the compound. thermofisher.comglobalresearchonline.net

For this compound, the most prominent features in its infrared spectrum are associated with the nitro (NO₂) groups. google.com The characteristic asymmetric and symmetric stretching vibrations of the NO₂ groups give rise to strong absorption bands. These have been reported at 1542 cm⁻¹ and 1362 cm⁻¹, respectively. google.com The remaining regions of the spectrum would contain bands corresponding to the C-H stretching and bending modes of the adamantane cage, as well as C-C and C-N stretching vibrations. Due to the high symmetry of the molecule, some vibrational modes may be infrared-inactive but Raman-active (and vice versa), making the use of both techniques complementary for a full vibrational analysis. spectroscopyonline.com

Table 2: Key Infrared Vibration Bands for this compound

Wavenumber (cm⁻¹) Assignment
1542 NO₂ Asymmetric Stretch
1362 NO₂ Symmetric Stretch

Data sourced from U.S. Patent 4,329,522. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and can provide valuable information about molecular symmetry and conformation. auremn.org.brnih.govnih.gov

The ¹H NMR spectrum of this compound provides a clear confirmation of its highly symmetric structure. google.com The spectrum, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-D₆), displays a single sharp peak (a singlet) at a chemical shift of δ 2.92 ppm relative to the internal standard tetramethylsilane (B1202638) (TMS). google.com

The appearance of a single resonance is expected because all twelve hydrogen atoms in the molecule are chemically equivalent due to the S₄ symmetry of the adamantane cage. These hydrogens are all part of methylene (B1212753) (CH₂) groups situated between the bridgehead carbons. This spectral simplicity confirms that the rigid, symmetric adamantane cage conformation observed in the solid state is maintained in solution.

Table 3: ¹H NMR Data for this compound

Solvent Chemical Shift (δ) Multiplicity Assignment
DMSO-D₆ 2.92 ppm Singlet (s) 12 equivalent CH₂ protons

Data sourced from U.S. Patent 4,329,522. google.com

Computational Chemistry and Theoretical Investigations of 1,3,5,7 Tetranitroadamantane

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic characteristics and bonding nature of 1,3,5,7-tetranitroadamantane. These computational approaches provide insights into the molecule's stability and reactivity at a fundamental level.

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of molecules. Calculations, often at the B3LYP/6-31G* or similar levels of theory, are employed to obtain a fully optimized molecular geometry and to characterize the molecular orbitals of this compound. researchgate.netresearchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. als-journal.commdpi.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. als-journal.com The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. als-journal.commdpi.com

Theoretical studies on polynitroadamantanes, including TNA, have utilized DFT to calculate properties such as infrared spectra and thermodynamic functions. acs.orgasianpubs.org These calculations help in understanding the vibrational modes of the molecule and how its thermodynamic properties change with temperature. acs.org For instance, the frequencies of the symmetric and asymmetric stretching vibrations of the nitro groups are sensitive to the number of nitro groups present. asianpubs.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a more rigorous description of the electron density distribution and bonding interactions. worldscientific.comaps.org These methods can be used to accurately calculate the electron density, which is a fundamental property of a molecule. nih.govaps.org Analysis of the electron density reveals details about the covalent bonds, lone pairs, and regions of electron accumulation and depletion within the this compound molecule.

Molecular Dynamics Simulations of Intermolecular Forces and Condensed Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, providing insights into intermolecular forces and how they govern the properties of the crystalline material.

MD simulations can model the motions of atoms within the crystal lattice of this compound. dntb.gov.ua These simulations use a force field to describe the interactions between atoms and can predict various properties of the crystal, such as its density, lattice energy, and how the structure changes with temperature and pressure. dtic.mildtic.mil For energetic materials, understanding the crystalline lattice dynamics is crucial as it can influence sensitivity and performance. nih.govenergetic-materials.org.cn

Simulations can be performed under different conditions, such as varying temperatures, to study the thermal expansion and phase stability of the crystal. dtic.mil The accuracy of these simulations is highly dependent on the quality of the intermolecular potential used, which describes the forces between molecules. dtic.mildtic.mil

Theoretical models are employed to understand the factors that contribute to the molecular stability and reactivity of this compound. A key aspect of this is determining the bond dissociation energies (BDEs), particularly of the C-NO₂ bonds. The homolysis of the C-NO₂ bond is often predicted to be the initial step in the thermal decomposition of nitroadamantanes. acs.org

Computational studies have shown that the stability of polynitroadamantanes generally decreases as the number of nitro groups increases. acs.orgasianpubs.org The interactions between nitro groups can influence this stability. acs.org The activation energy for the homolysis of the C-NO₂ bond is a critical parameter for assessing thermal stability. acs.org

Prediction of Energetic Performance Parameters through Computational Models

Computational models are extensively used to predict the energetic performance of this compound, providing valuable information before synthesis and experimental testing.

The Kamlet-Jacobs equations are a widely used empirical method to estimate detonation velocity (D) and detonation pressure (P) based on the calculated molecular density (ρ) and heat of formation (HOF). acs.orgasianpubs.orgresearchgate.net DFT calculations are typically used to obtain the necessary input parameters for these equations. acs.orgresearchgate.net

Studies have shown that the detonation properties of polynitroadamantanes are directly proportional to the number of nitro groups. asianpubs.org For a compound to be considered a high-energy density material, a certain number of nitro groups is generally required; for polynitroadamantanes, this is often eight or more. acs.org However, this compound is noted for its excellent thermal stability, with a high melting point, and moderate explosive power. rsc.orggoogle.com

Below is a table summarizing some of the predicted energetic properties of this compound from computational studies.

PropertyPredicted ValueMethod
Detonation Velocity (D)~8.372 km/sKamlet-Jacobs srce.hr
Detonation Pressure (P)~32.1 GPaKamlet-Jacobs srce.hr
Density (ρ)~1.827 g/cm³Calculated srce.hr
Five Second Explosion Temp.400 °CExperimental google.com

It is important to note that these values are predictions from computational models and can vary depending on the theoretical methods and parameters used. asianpubs.org For instance, some calculations predict different detonation velocities and pressures. researchgate.net

Theoretical Detonation Velocity and Pressure Calculations

The detonation performance of an explosive is primarily characterized by its detonation velocity (D) and detonation pressure (P). For novel compounds like this compound, these parameters are frequently estimated using theoretical methods. A common approach involves the Kamlet-Jacobs (K-J) equations, which calculate detonation properties based on the explosive's elemental composition, theoretical molecular density (ρ), and its solid-phase heat of formation (HOF). researchgate.netasianpubs.org

Computational studies on a series of polynitroadamantanes have been conducted to predict their explosive characteristics. srce.hr For this compound (DS-1), calculations have yielded specific predictions for its performance, often comparing it to well-known explosives like TNT. srce.hrgoogle.com One patent reported a calculated detonation pressure of 190 kilobars. google.com More detailed computational work predicted a detonation velocity of 8372 m/s and a detonation pressure of 32.1 GPa. srce.hr These theoretical estimations suggest that this compound possesses better explosive characteristics than TNT and is comparable to RDX (hexogen). srce.hr

PropertyPredicted ValueSource
Detonation Velocity (D)8372 m/s srce.hr
Detonation Pressure (P)32.1 GPa (321 kbar) srce.hr
Detonation Pressure (P)190 kbar google.com
Enthalpy of Formation (ΔHf°)-313.8 kJ/mol srce.hr

Evaluation of Formation Enthalpy and Bond Dissociation Energies

The thermodynamic stability of an energetic material is a critical factor in its safety and viability. This stability is often evaluated by calculating the molecule's enthalpy of formation (HOF) and its bond dissociation energies (BDE). The HOF can be determined computationally using methods like isodesmic reactions, which leverage experimental data from similar, known compounds to ensure the credibility of the results. researchgate.netasianpubs.org For this compound, a calculated enthalpy of formation of -313.8 kJ/mol has been reported. srce.hr

Bond dissociation energy is the energy required to break a specific bond homolytically, resulting in two radical fragments. libretexts.org It is a direct measure of bond strength, and identifying the weakest bond in an explosive molecule is crucial for understanding its thermal stability. asianpubs.orglibretexts.org For polynitroadamantanes, theoretical studies focus on the C-NO₂ bonds, as their cleavage is considered the primary step in thermal decomposition. researchgate.netasianpubs.orgresearchgate.net The stability of these compounds is found to be inversely proportional to the number of nitro groups attached to the adamantane (B196018) cage. asianpubs.org

Reaction Mechanism Studies of Thermal Decomposition Pathways

Theoretical studies are vital for mapping the complex reaction pathways of thermal decomposition. For this compound, these investigations aim to identify the initial bond-breaking events and the subsequent steps that lead to the release of energy. The proposed mechanism often involves a radical-chain pathway initiated by the weakest bond's cleavage. researchgate.net

Theoretical Elucidation of Initial Bond Cleavage Events (e.g., C-NO₂ Homolysis)

There is a strong consensus from multiple theoretical studies that the initial and rate-determining step in the thermal decomposition of this compound is the homolytic cleavage of a carbon-nitro (C-NO₂) bond. researchgate.netasianpubs.orgresearchgate.net Homolytic cleavage involves the symmetric breaking of a covalent bond, where each atom retains one of the bonding electrons, forming two radicals. libretexts.org This initial rupture initiates a cascade of further reactions. The focus on the C-NO₂ bond is consistent with studies of other nitroalkanes, where this bond is typically the most labile. metu.edu.tr The stability of polynitroadamantanes is thus directly linked to the strength of their C-NO₂ bonds. asianpubs.org

Energy Barriers and Transition State Analysis for Decomposition

To quantify thermal stability, computational chemists analyze the energy profile of the decomposition reaction, specifically the activation energy (Ea) or energy barrier for the initial bond-breaking event. researchgate.net This involves locating the transition state—the highest energy point along the reaction coordinate between the reactant and the first intermediate.

For polynitroadamantanes, the activation energies for the homolysis of the C-NO₂ bond have been investigated. researchgate.net A key finding from these theoretical studies is that the activation energy tends to decrease as the number of nitro groups on the adamantane cage increases. researchgate.net This implies that while adding more nitro groups enhances detonation performance, it concurrently reduces the molecule's thermal stability. asianpubs.org Therefore, this compound is more thermally stable than more highly nitrated adamantanes. The analysis confirms that the homolysis of the C-NO₂ bond is the predicted initial step of thermal decomposition. researchgate.net

Aspect of DecompositionTheoretical FindingSource
Initial Decomposition StepHomolytic cleavage (homolysis) of a C-NO₂ bond. researchgate.netasianpubs.orgresearchgate.net
Decomposition MechanismA radical-chain pathway is proposed. researchgate.net
Key Stability FactorThe Bond Dissociation Energy (BDE) of the weakest C-NO₂ bond. asianpubs.org
Influence of Nitro GroupsStability decreases and detonation properties increase with a higher number of nitro groups. asianpubs.org
Activation Energy TrendThe activation energy (Ea) for C-NO₂ homolysis generally decreases as the number of nitro groups increases. researchgate.net

Energetic Behavior and Decomposition Kinetics of 1,3,5,7 Tetranitroadamantane

Mechanistic Understanding of Thermal Decomposition Processes

The thermal breakdown of 1,3,5,7-tetranitroadamantane (TNA) is a complex process that differs significantly between the gas and solid phases. Understanding these mechanisms is crucial for assessing its stability and performance as an energetic material.

Gas-Phase Decomposition Pathways and Product Formation (Mechanistic)

In the gas phase, the initial and most critical step in the thermal decomposition of polynitroadamantanes, including TNA, is predicted to be the homolysis of the C–NO2 bond. acs.org This process involves the breaking of the bond between a carbon atom of the adamantane (B196018) cage and a nitrogen atom of the nitro group, leading to the formation of a carbon-centered radical and a nitrogen dioxide (NO2) molecule. Theoretical studies using methods such as UHF-PM3 have been employed to investigate the pyrolysis mechanism and determine the activation energies for this bond cleavage. acs.org

The stability of the adamantane cage structure plays a significant role in the decomposition pathway. The rigid and compact nature of the adamantane nucleus, with its four bridgehead carbons directed towards the corners of a tetrahedron, provides inherent stability. srce.hrrsc.org However, the introduction of multiple nitro groups creates strain and introduces reactive sites. The activation energies for the homolysis of the C–NO2 bond are influenced by the number and position of the nitro groups on the adamantane skeleton. acs.org Generally, as the number of nitro groups increases, the activation energy for this initial decomposition step decreases, indicating a reduction in thermal stability. acs.org

Following the initial C–NO2 bond scission, a cascade of subsequent reactions occurs, leading to the formation of various smaller gaseous products. While specific experimental data on the complete product distribution for TNA's gas-phase decomposition is limited, analogies can be drawn from studies of similar nitro-containing energetic materials like HMX (1,3,5,7-tetranitro-1,3,5,7-tetrazocane). For HMX, the final stable decomposition products are typically nitrogen (N2), water (H2O), and carbon dioxide (CO2). nih.govnih.gov It is reasonable to expect a similar suite of final products for TNA, resulting from the complex reactions of the initial decomposition fragments.

Solid-State Decomposition Kinetics and Autocatalytic Effects

The decomposition of this compound in the solid state exhibits distinct kinetic behavior, often characterized by autocatalysis. Autocatalysis is a phenomenon where a product of a reaction acts as a catalyst for that same reaction, leading to an acceleration of the decomposition rate over time. rsc.orgresearchgate.net This behavior is frequently observed in the thermal decomposition of solid energetic materials. rsc.org

One of the primary drivers for apparent autocatalysis in solid-state decomposition is the formation of a liquid phase. rsc.org The Bawn model, a kinetic model developed in the 1950s, describes this process where the liquefaction of the solid reactant, potentially through the formation of a eutectic mixture with a decomposition product, accelerates the reaction. rsc.orgresearchgate.net This model has been successfully applied to the thermolysis of other energetic materials under non-isothermal conditions. rsc.org For TNA, the high melting point, reported to be above 360°C with decomposition, suggests that decomposition begins in the solid phase. google.com

The kinetics of solid-state decomposition can be investigated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG). semanticscholar.orgresearchgate.net These methods allow for the determination of kinetic parameters, including the activation energy and the reaction model that best describes the decomposition process. For many energetic materials, the decomposition in the solid state can be complex, sometimes involving multiple overlapping reaction stages. mdpi.com

The initial step in the solid-state decomposition of TNA is likely the same as in the gas phase: the cleavage of the C–NO2 bond. acs.org However, the solid-state environment introduces constraints on the diffusion of reactants and products, which can significantly influence the subsequent reaction pathways and lead to the observed autocatalytic behavior. The accumulation of reactive intermediates and products within the crystal lattice can create localized "hot spots" and accelerate the decomposition of the surrounding material.

Impact Sensitivity and Detonation Propensity from Theoretical Perspectives

Theoretical and computational methods provide valuable insights into the impact sensitivity and detonation propensity of energetic materials like this compound. These approaches allow for the assessment of initiation mechanisms and the relationship between molecular structure and sensitivity, guiding the design of safer and more effective explosives.

Computational Assessment of Initiation Mechanisms

The initiation of detonation by impact is a complex process that involves the rapid conversion of mechanical energy into thermal energy, leading to chemical reactions. Computational methods, such as density functional theory (DFT), are used to investigate the initial steps of this process at the molecular level. scispace.com A key factor in determining impact sensitivity is the bond dissociation energy (BDE) of the weakest bond in the molecule, which is often the trigger linkage for decomposition. scispace.com For polynitroaliphatic explosives like TNA, the C-NO2 bond is predicted to be the initial site of homolytic cleavage. acs.org

Quantum molecular dynamics simulations can provide a more detailed picture of the decomposition pathways by simulating the motion of atoms over time at high temperatures and pressures, mimicking the conditions of impact. nih.gov These simulations can reveal the sequence of bond-breaking and bond-forming events that lead to the release of energy. For similar energetic materials like HMX, reactive force field (ReaxFF) molecular dynamics simulations have been used to study thermal decomposition, showing that the initial steps involve the rupture of N-O and C-N bonds. nih.govnih.gov

The energy content of the material, often expressed as the heat of explosion, is another critical parameter that influences sensitivity. nih.gov Models that combine kinetic parameters, such as the Arrhenius activation energy for decomposition, with the heat of explosion have been developed to predict impact sensitivity for a diverse set of organic explosives. nih.gov

Relationship between Molecular Structure and Theoretical Sensitivity Profile

The molecular structure of an energetic material plays a crucial role in determining its sensitivity to impact. For polynitroadamantanes, several structural features influence their sensitivity profile. The rigid, cage-like structure of the adamantane backbone contributes to the thermal stability of these compounds. rsc.org However, the number and arrangement of the nitro groups are also critical.

A general trend observed in many classes of explosives is that increasing the energy content, often by increasing the number of nitro groups, leads to an increase in sensitivity. scispace.com However, this is not a universal rule, and exceptions exist. In the case of polynitroadamantanes, there is a general decrease in impact sensitivity (i.e., the material becomes less sensitive) with a decreasing oxygen balance (OB100). srce.hr The oxygen balance is a measure of the degree to which an explosive can oxidize its own carbon and hydrogen atoms to CO2 and H2O.

Theoretical calculations have been used to predict the impact sensitivity of various polynitroadamantanes. For this compound, a predicted impact height (h50%) of 23 meters suggests it is relatively insensitive to impact. srce.hr This is consistent with experimental findings that show TNA has excellent impact and thermal stability. google.com The relationship between molecular structure and sensitivity is complex and can be influenced by factors such as crystal packing, density, and the presence of intermolecular interactions. Theoretical studies that consider these factors can provide a more accurate prediction of the sensitivity profile.

Theoretical Modeling of Energy Release and Detonation Wave Propagation

Theoretical models are essential for predicting the performance of energetic materials, including the energy release and the propagation of the detonation wave. These models rely on fundamental thermochemical and hydrodynamic principles to estimate key detonation parameters.

The Kamlet-Jacobs equations are a widely used empirical method for estimating the detonation properties of C-H-N-O explosives based on their elemental composition, heat of formation, and density. acs.orgasianpubs.org This method can predict detonation velocity and pressure with reasonable accuracy. For polynitroadamantanes, it has been found that the detonation properties are directly proportional to the number of nitro groups. asianpubs.org Theoretical studies using this method have estimated the detonation parameters for this compound. asianpubs.org

More advanced theoretical modeling involves the use of hydrodynamic codes that simulate the propagation of the detonation wave through the explosive material. researchgate.netaps.org These simulations solve the equations of fluid dynamics coupled with a chemical reaction model that describes the rate of energy release. aps.org The detonation wave is a complex, three-dimensional structure consisting of a leading shock front followed by a reaction zone. mdpi.comsoton.ac.uk The stability and structure of this wave are crucial for sustained detonation.

The energy release during detonation is governed by the chemical reactions occurring in the reaction zone. Theoretical models can incorporate detailed chemical kinetic mechanisms to accurately describe this process. The Zel'dovich-von Neumann-Döring (ZND) model provides a one-dimensional representation of the detonation wave structure, assuming a steady propagation. aps.org However, real detonation waves are often unstable and exhibit a cellular structure. mdpi.com Numerical simulations can capture these complex, multi-dimensional features of detonation wave propagation. soton.ac.uk

For this compound, theoretical modeling can be used to predict its performance as a high explosive. By inputting its calculated density and heat of formation into these models, key parameters such as detonation velocity, detonation pressure, and specific impulse can be estimated, providing a comprehensive assessment of its energetic capabilities. researchgate.net

Structure Activity Relationships in Nitrated Adamantanes and Analogues

Influence of Nitration Degree on Molecular Architecture and Theoretical Energetic Properties

The systematic addition of nitro (NO₂) groups to the adamantane (B196018) skeleton has a profound and predictable impact on its molecular and energetic properties. Theoretical studies, often employing density functional theory (DFT), have established clear relationships between the number of nitro substituents and the compound's performance characteristics.

The molecular architecture is influenced by the steric and electronic effects of the nitro groups. In 1,3,5,7-tetranitroadamantane, the nitro groups are situated on the four equivalent tertiary bridgehead carbons, resulting in a highly symmetrical (Td) molecule. nih.gov The C-N bond length in this compound is approximately 1.529 Å, which is relatively long but typical for such strained cage compounds. iucr.org As the degree of nitration increases, steric crowding can distort the adamantane cage from its ideal geometry.

The energetic properties are directly correlated with the degree of nitration. Theoretical calculations for polynitroadamantanes (PNAs) show that thermodynamic properties, such as heat of formation (HOF), are linearly related to the number of nitro groups. acs.org Similarly, detonation properties are significantly enhanced with increased nitration. However, this enhancement comes at the cost of thermal stability. The initial step in the thermal decomposition of these compounds is predicted to be the homolysis of the C–NO₂ bond. acs.orgresearchgate.net As more electron-withdrawing nitro groups are added, the C–NO₂ bonds are weakened, and the activation energy (Ea) for this bond-breaking process generally decreases, leading to lower thermal stability. acs.orgresearchgate.net For a polynitroadamantane to be considered a viable HEDM, it is generally found that it must contain eight or more nitro groups. acs.org

PropertyInfluence of Increasing Nitration Degree
Density (ρ)Increases
Heat of Formation (HOF)Increases (becomes more positive)
Detonation Velocity (Vd)Increases
Detonation Pressure (P)Increases
Thermal Stability (Activation Energy)Generally Decreases

Comparative Analysis of this compound with Other Adamantane Derivatives (e.g., Hexanitroadamantane, Nitroazaadamantanes)

While this compound (TNA) is a notable energetic compound, combining high explosive energy with excellent thermal and impact stability, more advanced derivatives have been synthesized to push the performance boundaries further. google.com A comparative analysis with compounds like 2,2,4,4,6,6-hexanitroadamantane and heptanitroazaadamantane highlights the structure-property trade-offs.

Hexanitroadamantane possesses a higher density and superior detonation properties compared to TNA due to its greater oxygen balance and nitrogen content. However, the increased steric strain from six nitro groups can impact its stability.

Nitroazaadamantanes represent a significant advancement. Replacing a carbon atom in the adamantane cage with a nitrogen atom (aza-substitution) fundamentally enhances the energetic properties by increasing the heat of formation and density. A recently synthesized heptanitroazaadamantane derivative, 2,9,9,10,10-pentanitro-2-azaadamantane-4,8-diyl dinitrate, demonstrates this principle effectively. It contains seven nitro groups and shows significantly higher calculated detonation performance than TNA, while maintaining good thermal stability. rsc.org

CompoundDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Decomposition Temp. (°C)
This compound1.68--400 (5-sec explosion) google.com
Heptanitroazaadamantane*1.9729.3541.59175 (onset) rsc.org

Note: Data for Heptanitroazaadamantane refers to 2,9,9,10,10-pentanitro-2-azaadamantane-4,8-diyl dinitrate. Data for Hexanitroadamantane is not consistently available in the reviewed sources for a direct comparison.

Strategies for Molecular Design Towards Enhanced Energetic Performance (Theoretical Frameworks)

The design of next-generation adamantane-based energetic materials is guided by several theoretical strategies aimed at maximizing energy output while maintaining stability.

Cage Modification via Heteroatom Substitution: Replacing carbon atoms within the adamantane framework with heteroatoms, particularly nitrogen (aza-substitution), is a powerful strategy. rsc.org Nitrogen-rich heterocycles inherently possess higher positive heats of formation and density, which are critical for high detonation performance. mdpi.com The synthesis of heptanitroazaadamantane demonstrates the success of this approach. rsc.org

Computational and Data-Driven Design: Modern molecular design heavily relies on computational methods. nih.gov Techniques like Density Functional Theory (DFT) are used to calculate and predict key properties such as heat of formation, density, and detonation performance before attempting complex and hazardous synthesis. nih.govresearchgate.net Furthermore, the integration of machine learning and other data-driven methods is emerging as a tool to screen vast numbers of potential molecular structures to identify promising candidates for high-performance energetic materials. nih.gov

Advanced Material Applications and Future Directions for 1,3,5,7 Tetranitroadamantane Research

Integration into Advanced Energetic Formulations (Theoretical and Design Aspects)

1,3,5,7-Tetranitroadamantane (TNA) is a noteworthy compound in the field of energetic materials, primarily due to its unique combination of high explosive energy and excellent thermal and impact stability. google.com Theoretical and design considerations for its integration into advanced energetic formulations center on leveraging these properties. The rigid, cage-like adamantane (B196018) backbone contributes to the molecule's stability, while the four nitro groups provide the high energy density.

Computational studies have been employed to predict the properties of TNA and its performance in various formulations. growingscience.comacs.org These theoretical investigations help in understanding the detonation properties and stability of TNA-based materials before undertaking expensive and hazardous experimental synthesis and testing. acs.orgresearchgate.net The focus of these design efforts is to develop next-generation explosives with superior safety characteristics, a critical requirement for modern military and industrial applications.

PropertyValue/DescriptionReference
Explosive Energy High google.com
Impact Stability Excellent google.com
Thermal Stability Excellent google.com
Potential Mixtures TNT, RDX, HMX google.com

Potential as a Component in Propellants and Explosives Design (Theoretical and Conceptual)

The potential of this compound extends to its use as a key ingredient in the design of propellants and explosives. google.com Conceptually, its high density and thermal stability make it an attractive candidate for solid propellant formulations for missiles and rockets. google.com In propellant design, a high-energy, stable ingredient can lead to improved specific impulse, which translates to greater thrust and payload capacity. TNA's low sensitivity is also a significant advantage in propellant applications, where long-term chemical stability and safety are paramount.

As a standalone high explosive, TNA offers the advantage of high explosive energy combined with remarkable stability. google.com This makes it conceptually suitable for applications where insensitivity to accidental detonation is a primary concern. It can be employed as the main explosive charge in projectiles. google.com The design of such explosive systems would capitalize on TNA's ability to withstand severe mechanical shocks and high temperatures without detonating, ensuring that the munition functions only as intended.

Furthermore, TNA is considered among a range of advanced energetic molecules for future applications in explosives and propellants. drdo.gov.in The conceptual design of novel explosives often involves the synthesis of new molecules with tailored properties. TNA serves as an important example of how structural modification of a hydrocarbon cage can lead to a highly energetic yet stable compound.

Application AreaKey Attribute of TNAConceptual BenefitReference
Solid Propellants High Energy, Thermal StabilityIncreased Specific Impulse google.com
High Explosives High Energy, Impact & Thermal StabilityReduced Sensitivity, Enhanced Safety google.com
Projectile Charges Insensitivity to Shock and HeatPrevention of Accidental Detonation google.com

Theoretical Perspectives on Co-Crystallization and Composite Energetic Materials (e.g., with Adamantane Hosts)

The concept of co-crystallization presents a promising theoretical avenue for creating novel composite energetic materials featuring this compound. Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. In the context of energetic materials, co-crystallization can be used to tailor properties such as sensitivity, density, and detonation performance.

Theoretically, an adamantane molecule could serve as a host in a co-crystal structure with TNA as the guest molecule. Research has demonstrated that certain adamantane derivatives, such as tetraaryladamantanes, are effective hosts for the co-crystallization of various small molecules. researchgate.netd-nb.info These adamantane-based hosts can form a stable crystal lattice that encapsulates guest molecules. researchgate.net This principle could be extended to create a composite energetic material where the adamantane host lattice provides a stabilizing framework for the energetic TNA molecules.

Emerging Research Areas and Unexplored Potential in High-Energy Density Materials Science

The study of this compound is part of a broader effort in high-energy density materials (HEDM) science to develop new materials with enhanced performance and safety. acs.org Emerging research in this field continues to explore the synthesis and characterization of novel energetic compounds, with a focus on cage-like structures such as adamantane. acs.orgresearchgate.net

One area of unexplored potential lies in the synthesis of other polynitroadamantanes and their derivatives. acs.orgsrce.hr Computational studies have suggested that increasing the number of nitro groups on the adamantane cage could lead to even higher energy densities. acs.org However, the synthesis of these more highly nitrated compounds presents significant chemical challenges. Future research will likely focus on developing new synthetic routes to access these materials. researchgate.netntis.gov

Another emerging research direction is the investigation of TNA and other adamantane-based energetic materials at the nanoscale. drdo.gov.in Nanomaterials can exhibit unique properties compared to their bulk counterparts, and nano-sized TNA could potentially offer different combustion and detonation characteristics. drdo.gov.in The development of nano-energetic materials is a rapidly growing field with potential applications in micro-propulsion systems and advanced explosives.

Furthermore, the unique properties of adamantane-based compounds are being explored in other areas of materials science, which could lead to unforeseen applications for TNA. researchgate.net The rigid and highly symmetric nature of the adamantane cage makes it an interesting building block for the construction of new materials with tailored properties. As our understanding of the relationship between molecular structure and energetic performance improves, the full potential of this compound and related compounds in high-energy density materials science will continue to be unveiled.

Q & A

Q. What experimental methods are recommended for synthesizing 1,3,5,7-Tetranitroadamantane with high yield under mild conditions?

The synthesis of this compound can be optimized using oxidative nitration starting from adamantane derivatives. For example, adamantane-2,6-dionedioxime has been used as a precursor for nitration under controlled conditions with nitric acid or nitrogen pentoxide (N₂O₅) as nitrating agents . Key parameters include temperature (maintained below 50°C to avoid decomposition), stoichiometry of nitrating agents, and reaction time. Post-synthesis purification via recrystallization in non-polar solvents (e.g., hexane) ensures high purity. Characterization via ¹H/¹³C NMR, IR, and elemental analysis is critical to confirm structural integrity .

Q. How can thermal stability and decomposition behavior of this compound be systematically evaluated?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods. For instance, related nitroadamantanes like 2,2,6,6-tetranitroadamantane exhibit decomposition onset temperatures of ~219°C and peak temperatures of ~251°C . Researchers should perform dynamic heating (e.g., 10°C/min under nitrogen) to monitor mass loss and exothermic peaks. Comparative studies with analogous compounds (e.g., azido-substituted derivatives) can reveal substituent effects on stability .

Q. What analytical techniques are essential for characterizing this compound’s structural and energetic properties?

  • Spectroscopy : ¹H/¹³C NMR and IR confirm nitro group placement and adamantane backbone integrity .
  • Elemental Analysis : Validates stoichiometry (C:H:N:O ratios).
  • X-ray Diffraction (XRD) : Resolves crystal packing and density, critical for energetic material applications .
  • Detonation Properties : Density functional theory (DFT) calculates detonation velocity (D) and pressure (P). For example, azido derivatives achieve D ≈ 7,770 m/s and P ≈ 26.68 GPa .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the structural and detonation properties of this compound?

DFT simulations using software like Gaussian or VASP optimize molecular geometry and calculate electronic properties. Parameters include:

  • Basis sets (e.g., B3LYP/6-31G**) for energy minimization.
  • Crystal lattice constants (validated against XRD data) .
  • Detonation velocity/pressure via Kamlet-Jacobs equations, using calculated density and heat of formation .
    Comparisons with experimental data (e.g., HMX or CL-20 cocrystals) refine computational accuracy .

Q. How do researchers resolve contradictions in thermal stability data between this compound and its derivatives?

Contradictions often arise from substituent effects. For example, azido groups at C-4 reduce thermal stability compared to gem-dinitro groups . A systematic approach involves:

  • Comparative TG-DSC : Test derivatives under identical conditions.
  • Kinetic Analysis : Calculate activation energy (Eₐ) via Kissinger or Ozawa methods to quantify decomposition pathways.
  • DFT Studies : Simulate bond dissociation energies (BDEs) to identify weak points in the molecular structure .

Q. What methodologies assess the mechanical properties of this compound under high stress?

  • Nanoindentation : Measures hardness and elastic modulus at micro-scales .
  • Impact Sensitivity Testing : Use a drop-weight apparatus (e.g., BAM method) to determine ignition thresholds .
  • High-Pressure XRD : Analyzes structural stability under hydrostatic compression (e.g., diamond anvil cell up to 30 GPa) .

Q. How can nitration mechanisms for adamantane derivatives be experimentally validated?

  • Isotopic Labeling : Track nitro group incorporation using ¹⁵N-labeled nitric acid.
  • In Situ Spectroscopy : Raman or FTIR monitors intermediate formation during nitration .
  • Kinetic Profiling : Vary reaction conditions (temperature, solvent) to identify rate-determining steps .

Methodological Best Practices

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Controlled Environments : Use inert atmospheres (N₂/Ar) to prevent accidental ignition.
  • PPE : Anti-static lab coats, face shields, and blast shields during synthesis.
  • Small-Scale Testing : Limit batch sizes (<100 mg) for initial stability assessments .

Q. How can reproducibility in synthetic routes be ensured across research groups?

  • Detailed Documentation : Specify reagent purity (e.g., ≥99% HNO₃), solvent drying protocols, and stirring rates .
  • Interlab Validation : Share samples for cross-characterization (e.g., NMR, XRD) to confirm structural consistency.

Q. What strategies optimize the design of comparative studies between this compound and other high-energy compounds?

  • Variable Substitution : Synthesize analogs with halogen, azido, or nitro groups to probe substituent effects .
  • Multivariate Analysis : Use statistical tools (e.g., PCA) to correlate molecular descriptors (density, BDEs) with performance metrics (detonation velocity, sensitivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5,7-Tetranitroadamantane
Reactant of Route 2
1,3,5,7-Tetranitroadamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.